

Comparative Analysis of ONC-392 (Gotistobart): A Next-Generation Anti-CTLA-4 Antibody

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Compound of Interest

Compound Name: Cmi-392

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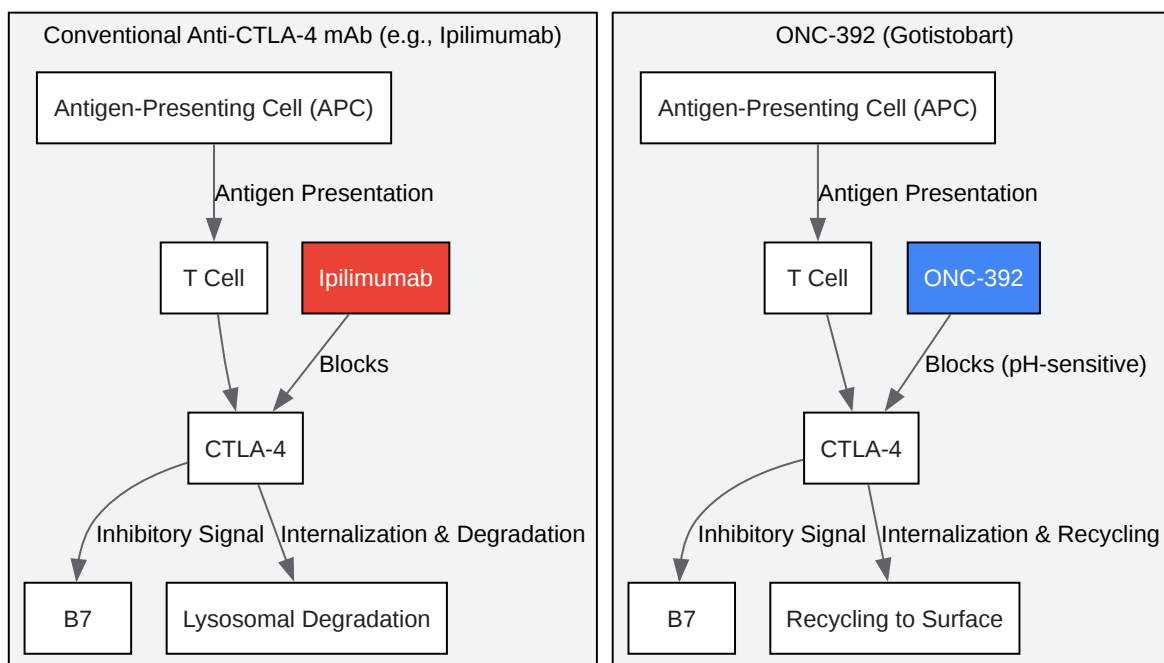
A detailed guide for researchers, scientists, and drug development professionals on the experimental findings and reproducibility of ONC-392, a novel checkpoint inhibitor, in comparison to other therapeutic alternatives.

In the landscape of cancer immunotherapy, targeting the CTLA-4 checkpoint has been a validated strategy, yet the clinical application of first-generation anti-CTLA-4 antibodies has been hampered by significant immune-related adverse events (irAEs). ONC-392 (also known as gotistobart or BNT316), a next-generation humanized anti-CTLA-4 monoclonal antibody, has emerged with a distinct mechanism aimed at improving the therapeutic index. This guide provides a comprehensive comparison of ONC-392's performance with established alternatives, supported by available experimental data, to assess the reproducibility and potential advantages of its novel approach.

Mechanism of Action: Preserving CTLA-4 Recycling

ONC-392 is engineered to be pH-sensitive, a key feature that distinguishes it from the first-generation anti-CTLA-4 antibody, ipilimumab.^[1] This property allows ONC-392 to dissociate from CTLA-4 in the acidic tumor microenvironment, preventing the lysosomal degradation of the CTLA-4 receptor.^[1] This preservation of CTLA-4 recycling is hypothesized to maintain immune tolerance in peripheral tissues while enabling more effective depletion of regulatory T cells (Tregs) within the tumor, thereby widening the therapeutic window.^[1]

Below is a diagram illustrating the proposed signaling pathway of ONC-392 in comparison to traditional anti-CTLA-4 antibodies.



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Caption: Comparative mechanism of action of anti-CTLA-4 antibodies.

Preclinical and Clinical Performance: A Comparative Overview

ONC-392 has been evaluated in preclinical models and is currently undergoing clinical investigation in the PRESERVE series of trials. This section compares the available efficacy and safety data of ONC-392 with that of pembrolizumab (an anti-PD-1 antibody) and docetaxel (a chemotherapy agent), two standard-of-care treatments for advanced non-small cell lung cancer (NSCLC), a key indication for ONC-392.

Efficacy Data

The following table summarizes the key efficacy endpoints from clinical trials of ONC-392, pembrolizumab, and docetaxel in patients with advanced NSCLC who have progressed after

prior therapy.

Treatment	Trial	Patient Population	Overall Response Rate (ORR)	Progression-Free Survival (PFS)	Overall Survival (OS)
ONC-392 (Gotistobart)	PRESERVE-001 (Phase 1/2)	PD-(L)1 resistant metastatic NSCLC	29.6% (in 27 evaluable patients)	Median not reported	12-month OS rate: 55% (median not reached)[2]
Pembrolizumab	KEYNOTE-010 (Phase 2/3)	PD-L1 positive (TPS ≥1%) NSCLC	18%	3.9 months	10.4 months
Docetaxel	KEYNOTE-010 (Phase 2/3)	PD-L1 positive (TPS ≥1%) NSCLC	9%	4.0 months	8.5 months

Safety and Tolerability

A critical aspect of ONC-392's development is its potential for an improved safety profile. The table below outlines the incidence of high-grade treatment-related adverse events (TRAEs).

Treatment	Trial	Grade 3-5 Treatment-Related Adverse Events (TRAEs)
ONC-392 (Gotistobart)	PRESERVE-001 (Phase 1/2)	33% (in NSCLC cohort)
Pembrolizumab	KEYNOTE-010 (Phase 2/3)	13-16%
Docetaxel	KEYNOTE-010 (Phase 2/3)	35%

Experimental Protocols and Workflows

Reproducibility of experimental findings is paramount in scientific research. This section details the methodologies of the key clinical trials cited and provides a visual representation of the trial

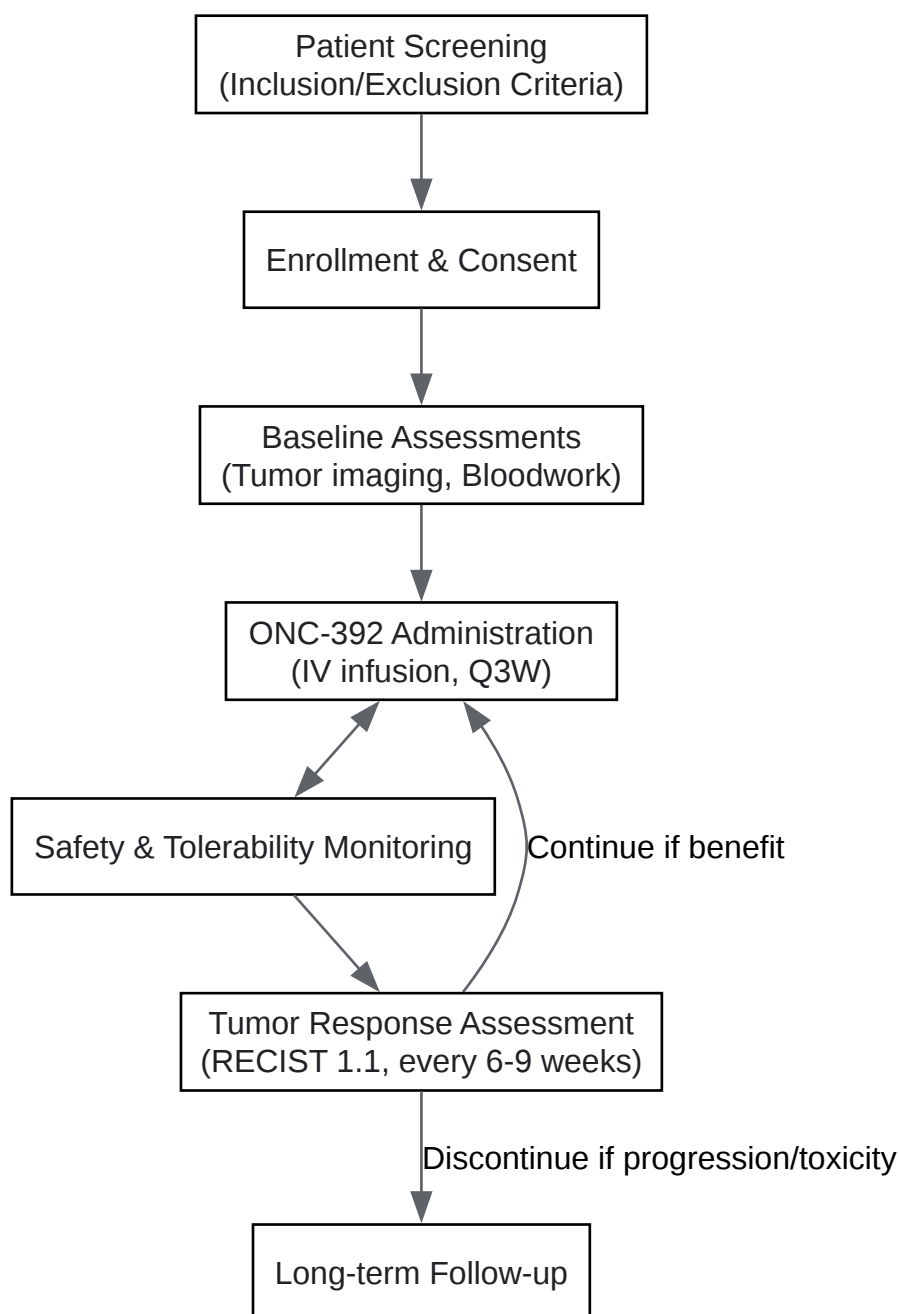
workflow.

PRESERVE-001 (NCT04140526) Clinical Trial Protocol

The PRESERVE-001 study is a Phase 1/2 open-label, dose-escalation, and dose-expansion trial evaluating the safety, pharmacokinetics, and efficacy of ONC-392 as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.[\[3\]](#)[\[4\]](#)

- **Phase 1a (Dose Escalation):** This part of the study aimed to determine the recommended Phase 2 dose (RP2D) for ONC-392 monotherapy. Patients received escalating doses of ONC-392.
- **Phase 1b (Dose Expansion):** In this phase, specific cohorts of patients with tumors such as NSCLC, melanoma, and ovarian cancer were enrolled to further evaluate the safety and preliminary efficacy of ONC-392 at the RP2D.
- **Combination Therapy Arm:** Another arm of the study is investigating ONC-392 in combination with the anti-PD-1 antibody pembrolizumab.

The workflow for a patient participating in the monotherapy arm of the PRESERVE-001 trial is illustrated below.



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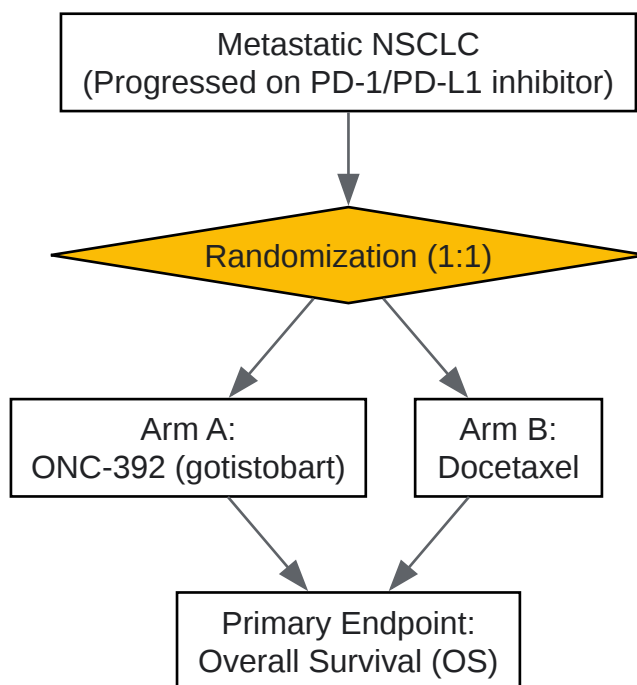
Caption: Patient workflow in the PRESERVE-001 clinical trial.

PRESERVE-003 (NCT05671510) Clinical Trial

Building on the findings from PRESERVE-001, the ongoing PRESERVE-003 trial is a pivotal Phase 3, randomized, open-label study.^[5] This trial is designed to directly compare the efficacy and safety of ONC-392 monotherapy against docetaxel in patients with metastatic NSCLC that

has progressed on prior PD-1/PD-L1 inhibitor therapy.[5] The primary endpoint of this study is overall survival.[6]

The logical relationship of the PRESERVE-003 trial design is depicted in the following diagram.



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References

- 1. Another hold for BioNTech | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Pharmacokinetics (PK), and Efficacy of ONC-392 as a Single Agent and in Combination with Pembrolizumab in Advanced Solid Tumors and NSCLC: An Open-label Phase IA/IB/II Study (PRESERVE-001) | Dana-Farber Cancer Institute [dana-farber.org]

- 4. oncoc4.com [oncoc4.com]
- 5. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
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